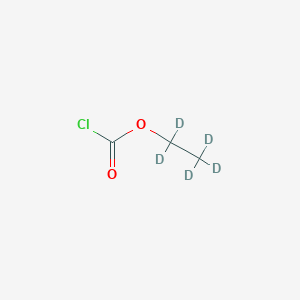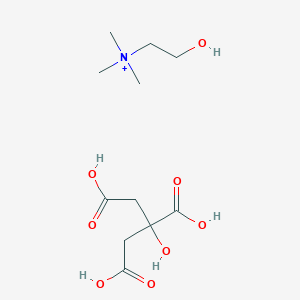
Choline; citric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choline and citric acid are two distinct compounds that, when combined, form a deep eutectic solvent. Choline is an essential nutrient found in many plants and animal organs, playing a crucial role in various metabolic processes. Citric acid, on the other hand, is a weak organic acid found naturally in citrus fruits and is a key intermediate in metabolism. The combination of choline and citric acid forms a deep eutectic solvent, which has gained significant attention due to its unique properties and wide range of applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of choline and citric acid deep eutectic solvent involves mixing choline chloride and citric acid in specific molar ratios. Common ratios include 1:1, 1:2, 1:3, 2:1, and 3:1. The components are combined in a covered beaker and heated mildly until a homogeneous mixture is formed . The mixture is then allowed to cool, resulting in the formation of a deep eutectic solvent.
Industrial Production Methods
Industrial production of choline and citric acid deep eutectic solvents follows similar principles but on a larger scale. The process involves precise control of temperature and mixing conditions to ensure consistent quality and properties of the final product. The use of deep eutectic solvents in industrial applications is favored due to their low toxicity, biodegradability, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Choline and citric acid deep eutectic solvents undergo various chemical reactions, including:
Oxidation: The presence of citric acid allows for oxidation reactions, which can be catalyzed by various oxidizing agents.
Reduction: Choline can participate in reduction reactions, often facilitated by reducing agents.
Substitution: Both choline and citric acid can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in reactions involving choline and citric acid deep eutectic solvents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving choline and citric acid deep eutectic solvents depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives of choline and citric acid, while reduction reactions may yield reduced forms of these compounds .
Wissenschaftliche Forschungsanwendungen
Choline and citric acid deep eutectic solvents have a wide range of scientific research applications, including:
Chemistry: Used as green solvents for various chemical reactions, including extraction, dissolution, and catalysis
Biology: Employed in the extraction of biomolecules and as solvents for biological assays.
Industry: Utilized in the processing of biomass, waste valorization, and the synthesis of functional materials
Wirkmechanismus
The mechanism of action of choline and citric acid deep eutectic solvents involves the formation of hydrogen bonds between the choline and citric acid molecules. This interaction results in a stable eutectic mixture with unique physicochemical properties. The molecular targets and pathways involved include the stabilization of reactive intermediates and the enhancement of reaction rates through hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to choline and citric acid deep eutectic solvents include:
- Choline and oxalic acid deep eutectic solvent
- Choline and lactic acid deep eutectic solvent
- Choline and malonic acid deep eutectic solvent .
Uniqueness
Choline and citric acid deep eutectic solvents are unique due to their ability to form stable hydrogen bonds, resulting in a solvent system with low toxicity, high biodegradability, and excellent solvent properties. These characteristics make them suitable for a wide range of applications, from green chemistry to industrial processes .
Eigenschaften
Molekularformel |
C11H22NO8+ |
|---|---|
Molekulargewicht |
296.29 g/mol |
IUPAC-Name |
2-hydroxyethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1 |
InChI-Schlüssel |
WRPUOFKIGGWQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



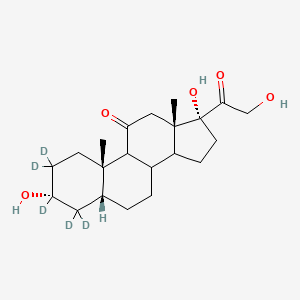
![3-amino-N-(2-benzoyl-4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15088070.png)
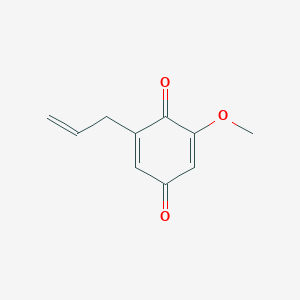
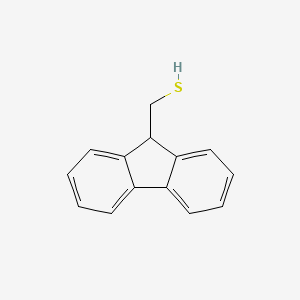
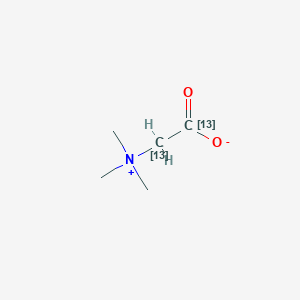
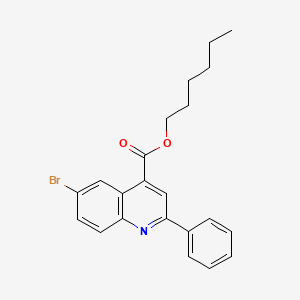
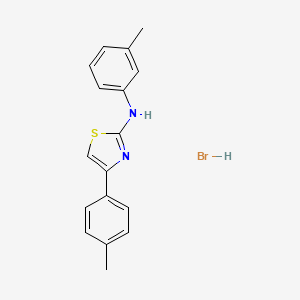
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15088110.png)
![2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B15088116.png)
![Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine](/img/structure/B15088124.png)
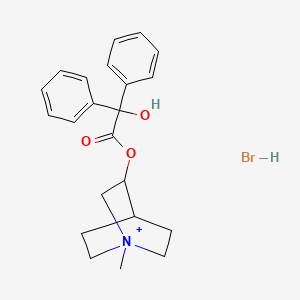
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15088131.png)
